N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carboxylic acid and 1-methyl-1H-indole-2-carboxylic acid.
Coupling Reaction: The 5-bromofuran-2-carboxylic acid is reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)-5-bromofuran-2-carboxamide.
Final Coupling: The intermediate is then coupled with 1-methyl-1H-indole-2-carboxylic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide
- N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide
Uniqueness
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both indole and furan rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
VXLHDUMSVMOGDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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